molecular formula C27H29N5O6 B607939 Hetrombopag olamine CAS No. 1257792-42-9

Hetrombopag olamine

Cat. No. B607939
M. Wt: 519.558
InChI Key: WPNAPESWZGRRPA-JGUILPGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hetrombopag olamine is a novel orally bioavailable, non-peptide thrombopoietin (TPO) receptor agonist.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Hetrombopag olamine, a novel thrombopoietin receptor agonist, has been studied for its effects on pharmacokinetics and pharmacodynamics. Research indicates that its efficacy can be influenced by factors like fasting duration and food intake. For instance, one study showed that fasting duration post-dose affects hetrombopag olamine's pharmacokinetics and pharmacodynamics in healthy subjects (Yang et al., 2020). Another study found that high-fat and high-calorie food significantly reduces hetrombopag's systemic exposure and platelet count sensitivity, suggesting it should be taken in a fasted state (Wang et al., 2020).

Clinical Applications in Thrombocytopenia

Hetrombopag olamine has been primarily researched for treating thrombocytopenia, particularly in conditions like immune thrombocytopenia (ITP) and severe aplastic anemia (SAA). It has shown efficacy in increasing platelet counts and reducing bleeding risks in these patients. A multicenter randomized phase III trial demonstrated significant improvement in patients with ITP treated with hetrombopag (Mei et al., 2021). Another study highlighted its effectiveness and safety in patients with SAA refractory to immunosuppressive therapy (Peng et al., 2022).

Pharmacological Characteristics

Hetrombopag's pharmacological properties have been explored in preclinical models. It has been found to stimulate proliferation and differentiation of human TPOR-expressing cells, offering potential for thrombocytopenia treatment due to various etiologies. A study focusing on its pharmacological characterization found that hetrombopag effectively up-regulates G1-phase–related proteins, normalizes cell cycle progression, and prevents apoptosis, highlighting its potent pharmacological effects (Xie et al., 2018).

Potential in Cardiomyocyte Survival

Interestingly, a study suggested that hetrombopag might also play a role in protecting cardiomyocytes from oxidative stress damage, potentially offering therapeutic avenues for cardiovascular diseases related to oxidative stress (Zhou et al., 2016).

properties

CAS RN

1257792-42-9

Product Name

Hetrombopag olamine

Molecular Formula

C27H29N5O6

Molecular Weight

519.558

IUPAC Name

2-Aminoethanol 5-{2-hydroxy-3-[5-methyl-3-oxo-2-(5,6,7,8-tetrahydro-naphthalen-2-yl)-2,3-dihydro-1H-pyrazol-4-ylazo]-phenyl}-furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5.C2H7NO/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33;3-1-2-4/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33);4H,1-3H2/b27-26+;

InChI Key

WPNAPESWZGRRPA-JGUILPGDSA-N

SMILES

NCCO.O=C(C1=CC=C(C2=CC=CC(/N=N/C3=C(C)NN(C4=CC=C5CCCCC5=C4)C3=O)=C2O)O1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Hetrombopag olamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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